N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
Description
N-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a synthetic organic compound featuring a thiazole core substituted with a 2,6-dichlorophenyl group at position 2, a methyl group at position 4, and a glycine moiety linked via a carbonyl group at position 5.
Properties
Molecular Formula |
C13H10Cl2N2O3S |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-6-11(12(20)16-5-9(18)19)21-13(17-6)10-7(14)3-2-4-8(10)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
HZKPURWCDXQKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Thioamide precursor : 2,6-Dichlorophenylacetamide is treated with phosphorus pentasulfide (PS) in dry pyridine to yield the corresponding thioamide.
-
α-Haloketone : 3-Chloro-2-butanone is employed as the methyl-substituted α-haloketone.
-
Cyclization : The thioamide and α-haloketone react in ethanol under reflux with triethylamine as a catalyst, yielding the 4-methylthiazole intermediate.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Thioamide synthesis | PS, pyridine, 80°C | 85% | IR: ν(S-H) 2550 cm |
| Cyclization | EtOH, EtN, reflux | 72% | H NMR: δ 2.35 (s, CH) |
Glycine Conjugation
The carboxylic acid at position 5 of the thiazole is activated and coupled with glycine.
Activation Strategies
-
Acid Chloride Formation : Thionyl chloride (SOCl) in dichloromethane converts the carboxylic acid to its chloride.
-
Coupling Reagents : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation.
Reaction Protocol :
-
Activate thiazole-5-carboxylic acid with SOCl.
-
React with glycine in the presence of EDC/HOBt.
Yield : 68% after purification.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Optimization and Scale-Up Considerations
Solvent Selection
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Thiazole vs. Oxazole Derivatives
A closely related compound, N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-yl]Carbonyl}Glycine (1U3, ), replaces the thiazole ring with an oxazole (oxygen instead of sulfur). Key differences include:
- Substituent Positions : The target compound’s methyl group is at thiazole position 4, whereas 1U3’s methyl is at oxazole position 5. This positional variance may alter molecular conformation and intermolecular interactions.
Substituent Patterns on Aromatic Rings
- 2,6-Dichlorophenyl vs. 2-Chlorophenyl : The target compound’s 2,6-dichloro substitution creates a linear, sterically hindered phenyl ring, contrasting with 1U3’s single 2-chloro group. This could influence solubility, receptor binding, or metabolic resistance .
- Comparison to Methazole : Methazole (), a herbicide with a 3,4-dichlorophenyl-substituted oxadiazolidine, demonstrates how dichloro positional isomerism affects bioactivity. The 3,4-dichloro configuration may favor herbicidal action through distinct enzyme interactions compared to 2,6-dichloro derivatives.
Functional Group Analogues
Glycine-Linked Compounds
- Diethatyl-Ethyl (): Features an ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine structure. The glycine moiety here is modified with a chloroacetyl group, contrasting with the thiazole-linked glycine in the target compound. Such modifications could alter hydrolysis rates or transport mechanisms.
- Benzoylprop-Ethyl (): Contains an N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine group. The substitution of alanine for glycine and the 3,4-dichlorophenyl group highlight how amino acid backbone variations and halogen positioning influence activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thiazole vs. Oxazole Bioactivity : Thiazoles are often associated with antimicrobial or antifungal properties (e.g., sulfathiazole), whereas oxazoles may exhibit herbicidal activity (e.g., methazole). The target compound’s thiazole core could position it for pesticidal applications, though direct evidence is lacking in the provided materials.
- Glycine Role : The unmodified glycine in the target compound may serve as a hydrolyzable linker, enabling controlled release of active metabolites, similar to prodrug strategies observed in benzoylprop-ethyl ().
Biological Activity
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine, also known by its CAS number 1219558-29-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Basic Information
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1219558-29-8 |
| Molecular Formula | C15H13Cl2N3O4S |
| Molecular Weight | 402.3 g/mol |
Structural Characteristics
The compound features a thiazole moiety which is known for its versatility in medicinal chemistry. The presence of dichlorophenyl and methyl groups contributes to its unique properties and potential biological activities.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxic activity against various cancer cell lines. For example:
- Compound IC50 Values :
- Compound A: IC50 = 1.61 µg/mL
- Compound B: IC50 = 1.98 µg/mL
- Compound C (this compound): Further studies are needed to determine specific IC50 values.
Anticonvulsant Activity
Thiazole compounds have been studied for their anticonvulsant properties. One study reported that certain thiazole derivatives displayed significant protection against seizures in animal models. The SAR analysis indicated that modifications at specific positions on the thiazole ring could enhance anticonvulsant efficacy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Certain studies have noted that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vitro using several cancer cell lines (HeLa, A431). The results indicated promising cytotoxic effects, warranting further investigation into its therapeutic potential.
Study 2: Pharmacokinetics and Toxicity
Another critical aspect of research involved assessing the pharmacokinetics and toxicity profiles of this compound. Preliminary findings suggest a favorable safety profile with manageable toxicity levels at therapeutic doses.
Q & A
What are the established synthetic routes for N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine, and what critical parameters influence yield?
Basic : The compound is synthesized via sequential coupling and hydrolysis. A common approach involves reacting methyl 2-(2,6-dichlorophenyl)-4-methylthiazole-5-carboxylate with glycine under alkaline conditions (e.g., 10 M NaOH in THF at reflux). The reaction is monitored by TLC for completion, followed by acidification to precipitate the product .
Advanced : Optimizing reaction conditions requires balancing solvent polarity, temperature, and stoichiometry. For example, THF’s aprotic nature minimizes side reactions during ester hydrolysis. Catalytic additives (e.g., DMAP) can enhance coupling efficiency. Yield improvements (≥75%) are achievable by controlling pH during glycine conjugation to avoid racemization .
How is structural characterization of this compound validated, and what analytical conflicts might arise?
Basic : Nuclear magnetic resonance (NMR) (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structure. Key NMR signals include the thiazole C-H (δ ~8.1 ppm) and glycine carbonyl (δ ~170 ppm). X-ray crystallography provides absolute configuration using SHELXL refinement .
Advanced : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic conformational changes. For crystallography, twinning or disorder in the dichlorophenyl ring requires iterative refinement in SHELX. Multi-temperature XRD experiments can resolve thermal motion artifacts .
What pharmacological targets or mechanisms are associated with this glycine-thiazole hybrid?
Basic : Structural analogs (e.g., PIEZO1 channel modulators) suggest potential ion channel modulation. The dichlorophenyl-thiazole moiety may interact with hydrophobic binding pockets, while the glycine group enhances solubility for membrane penetration .
Advanced : Target validation involves competitive binding assays (e.g., SPR or ITC) using recombinant proteins. For example, replacing the glycine with bulkier residues (e.g., in ’s analogs) reduces activity, indicating steric constraints in target engagement. MD simulations predict binding free energy differences (ΔG) for structure-activity optimization .
What analytical methods ensure purity and stability of this compound under experimental conditions?
Basic : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) assesses purity (>95%). Stability studies in DMSO or PBS (pH 7.4) at 4°C over 72 hours monitor degradation via LC-MS .
Advanced : For hygroscopic batches, dynamic vapor sorption (DVS) analysis determines water uptake. Accelerated stability testing (40°C/75% RH) coupled with multivariate analysis (e.g., PCA of FTIR spectra) identifies degradation pathways (e.g., hydrolysis of the carbonyl group) .
How can researchers address contradictory bioactivity data across cell-based assays?
Basic : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Include positive controls (e.g., known channel blockers) and normalize data to cell viability (MTT assay) .
Advanced : Contradictions may stem from off-target effects. CRISPR-Cas9 knockout of suspected secondary targets (e.g., TRPV channels) clarifies specificity. Metabolomic profiling post-treatment identifies unintended pathway modulation .
What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?
Advanced : The dichlorophenyl ring’s high electron density can cause diffraction anisotropy. Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution. SHELXL’s TWIN and BASF commands address twinning, while disorder modeling partitions occupancy for overlapping atoms .
What computational strategies predict this compound’s pharmacokinetic properties?
Basic : SwissADME predicts LogP (~3.2) and aqueous solubility (≈50 µM), indicating moderate bioavailability. Molecular docking (AutoDock Vina) screens against target libraries (e.g., PDB) .
Advanced : Hybrid QM/MM simulations (e.g., Gaussian/NAMD) model electron distribution during membrane permeation. Free-energy perturbation (FEP) calculations quantify binding affinity changes for analog prioritization .
How are synthetic byproducts or isomers characterized and minimized?
Advanced : LC-MS/MS with CID fragmentation distinguishes regioisomers (e.g., position variants on the thiazole ring). Kinetic trapping via low-temperature synthesis (−20°C) reduces byproduct formation. Chiral HPLC (Chiralpak IA column) resolves enantiomers if glycine racemization occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
